Dexmethylphenidate's ability to increase alertness and focus has led to exploring its use in managing fatigue associated with certain medical conditions. One area of interest is chemotherapy-induced fatigue (CIF). Studies suggest D-MPH can significantly improve cognitive function and reduce fatigue in cancer patients undergoing chemotherapy [].
Another area of exploration is fatigue related to sarcoidosis. A study demonstrated that D-MPH treatment led to a substantial improvement in fatigue scores for patients with sarcoidosis [].
Due to its effects on dopamine and norepinephrine levels in the brain, researchers are exploring Dexmethylphenidate's potential to improve specific cognitive functions. Studies have investigated its impact on:
Dexmethylphenidate is a central nervous system stimulant primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). It is the d-enantiomer of methylphenidate, which means it possesses a specific three-dimensional arrangement of atoms that contributes to its pharmacological activity. Dexmethylphenidate is marketed under various brand names, including Focalin and Focalin XR. It is recognized for its enhanced efficacy compared to the racemic mixture of methylphenidate, making it a preferred choice in clinical settings for managing ADHD symptoms in patients aged five years and older .
The chemical formula for dexmethylphenidate is C₁₄H₁₉NO₂, and it has a molecular weight of approximately 233.31 g/mol. The compound is characterized by its ability to inhibit the reuptake of norepinephrine and dopamine, neurotransmitters that play critical roles in attention and behavior regulation .
Dexmethylphenidate primarily undergoes metabolic reactions in the liver, where it is converted into inactive metabolites, including ritalinic acid. This process occurs through hydrolysis by carboxylesterase 1A1. Other minor metabolic pathways yield additional inactive metabolites such as 6-oxo-methylphenidate and p-hydroxy-methylphenidate . The compound does not significantly inhibit cytochrome P450 isoenzymes, suggesting a lower risk of drug-drug interactions compared to other stimulants .
Dexmethylphenidate acts primarily as a norepinephrine-dopamine reuptake inhibitor. By blocking the sodium-dependent dopamine transporter and norepinephrine transporter, it increases the availability of these neurotransmitters in the synaptic cleft, thereby enhancing catecholaminergic neurotransmission. This mechanism is particularly effective in areas of the brain associated with attention and impulse control, such as the striatum and prefrontal cortex . The pharmacokinetics of dexmethylphenidate indicate that it reaches maximum plasma concentration within 1 to 1.5 hours after oral administration, with a bioavailability ranging from 11% to 52% depending on individual metabolism .
The synthesis of dexmethylphenidate involves several steps, typically starting from methylphenidate. The process may include:
Dexmethylphenidate is primarily used for the treatment of ADHD but has also been explored for other conditions such as narcolepsy. Its efficacy in improving attention span and reducing impulsivity makes it a valuable tool in both pediatric and adult populations. The drug's formulation allows for both immediate-release and extended-release options, catering to different patient needs .
Dexmethylphenidate may interact with several medications, particularly those affecting blood pressure or other central nervous system stimulants. Co-administration with monoamine oxidase inhibitors can lead to severe hypertensive crises or serotonin syndrome, necessitating careful monitoring and potential dose adjustments . Additionally, concurrent use with alcohol may increase plasma levels of dexmethylphenidate due to hepatic interactions, although this metabolite (ethylphenidate) has reduced potency compared to its parent compound .
Several compounds share structural similarities or pharmacological effects with dexmethylphenidate. These include:
Compound | Description | Unique Features |
---|---|---|
Methylphenidate | A racemic mixture used for ADHD treatment | Contains both d- and l-enantiomers; less potent than dexmethylphenidate |
Lisdexamfetamine | A prodrug converted to dextroamphetamine | Provides longer duration of action; less abuse potential |
Dextroamphetamine | A stimulant used for ADHD and narcolepsy | Directly stimulates release of dopamine; more potent than methylphenidate |
Amphetamine | A central nervous system stimulant | Broader spectrum of action; higher potential for abuse |
Ritalinic Acid | An inactive metabolite of methylphenidate | Lacks stimulant effects; primarily excreted in urine |
Dexmethylphenidate's uniqueness lies in its specific enantiomeric composition, which enhances its potency and reduces side effects compared to other stimulants like racemic methylphenidate .
Dexmethylphenidate is formally identified in the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system as methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate [1] [10]. This systematic name precisely defines the chemical structure, including the specific stereochemical configuration at both chiral centers. The compound is also identified by its InChI (International Chemical Identifier) key DUGOZIWVEXMGBE-CHWSQXEVSA-N, which serves as a unique digital representation of its chemical structure [10]. The standard molecular formula notation for dexmethylphenidate is C14H19NO2, representing its atomic composition [1] [6].
Dexmethylphenidate is known by several alternative naming conventions in scientific literature and chemical databases. It is frequently referred to as (R,R)-(+)-methyl α-phenyl-2-piperidineacetate, which emphasizes its stereochemical configuration and optical rotation properties [5]. Other common alternative names include (+)-threo-methylphenidate, d-threo-methylphenidate, and (2R)-2-phenyl-2-[(2R)-2-piperidyl]acetic acid methyl ester [4] [10]. In French nomenclature, it is designated as (2R)-Phényl[(2R)-2-pipéridinyl]acétate de méthyle, while in German it is termed Methyl-(2R)-phenyl[(2R)-2-piperidinyl]acetat [4].
Dexmethylphenidate is cataloged in numerous chemical and pharmaceutical databases with specific registry numbers. The Chemical Abstracts Service (CAS) registry number for dexmethylphenidate is 40431-64-9 [1] [10]. The United States National Library of Medicine assigns it the Unique Ingredient Identifier (UNII) M32RH9MFGP [10]. Additional database identifiers include ChEBI ID: CHEBI:51860, ChEMBL ID: CHEMBL827, DrugBank ID: DB06701, and HMDB ID: HMDB0015647 [1] [9]. The compound is also registered in the KEGG database as D07806, in PharmGKB as PA10054, and in the Metabolomics Workbench as ID43682 [1] [6].
Dexmethylphenidate has the molecular formula C14H19NO2, indicating it contains 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms [1] [4]. The average molecular mass of dexmethylphenidate is 233.311 g/mol, while its monoisotopic mass (calculated based on the most abundant isotopes of each element) is 233.141579 g/mol [4] [7]. When formulated as the hydrochloride salt (C14H19NO2·HCl), the molecular weight increases to 269.77 g/mol due to the addition of the hydrochloride group [5] [3].
The molecular structure of dexmethylphenidate features several key functional groups that define its chemical properties. The compound contains a methyl ester group (–COOCH3), which is a carboxylic acid derivative and contributes to its solubility characteristics [5] [10]. A phenyl ring (C6H5–) is directly attached to a chiral carbon, providing aromatic character to the molecule [1] [5]. The nitrogen-containing heterocyclic piperidine ring is another prominent structural feature, with the nitrogen atom capable of accepting a proton, making it a basic center [5] [10]. The molecule contains two asymmetric carbon centers, one at the junction between the phenyl ring and the carboxyl group, and another within the piperidine ring, both of which are critical for its stereochemical properties [5] [8].
Dexmethylphenidate possesses two stereogenic centers, resulting in a specific three-dimensional arrangement of atoms. The compound exists specifically in the (R,R) configuration, where both chiral centers have the R absolute configuration according to the Cahn-Ingold-Prelog priority rules [1] [8]. This specific stereochemical arrangement is critical to the compound's identity and distinguishes it from other stereoisomers of methylphenidate [5]. The R configuration at both chiral centers creates a specific spatial orientation that is responsible for the compound's unique chemical and biological properties [1] [8].
The presence of two stereogenic centers in the methylphenidate structure theoretically allows for four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R) [8]. Dexmethylphenidate specifically refers to the (R,R) configuration, which is also known as the d-threo form [2] [5]. The (S,S) configuration, or l-threo form, is the enantiomer of dexmethylphenidate and exhibits significantly different chemical and biological properties [2]. Studies have demonstrated that the (R,R) isomer (dexmethylphenidate) shows substantially higher binding affinity for relevant molecular targets compared to the (S,S) isomer, with reported values of 161 nM versus 2250 nM for dopamine transporter binding (Ki) [2]. The (R,S) and (S,R) configurations, known as the erythro forms, have different three-dimensional structures and exhibit distinct chemical properties from the threo forms [8].
Dexmethylphenidate demonstrates high stereochemical stability under normal physiological and storage conditions [8]. The stereochemical purity of pharmaceutical-grade dexmethylphenidate is typically maintained at greater than 99.98% enantiomeric excess (ee), indicating minimal conversion to other stereoisomers during synthesis and storage [17]. Research has shown that recrystallization processes can achieve dexmethylphenidate with 99.92% purity and 99.98% enantiomeric excess, demonstrating the compound's configurational stability [17]. The stereochemical stability is particularly important for maintaining consistent pharmacological properties, as the different stereoisomers exhibit varying biological activities [2] [8].
Dexmethylphenidate contains a phenethylamine moiety within its structure, which is a key structural feature shared with several neurotransmitters, particularly dopamine and norepinephrine [22] [24]. This phenethylamine structure consists of a phenyl ring connected to an ethylamine chain, which provides a structural basis for interaction with catecholaminergic systems in the body [22]. The presence of this moiety is significant because it allows dexmethylphenidate to interact with dopamine and norepinephrine transporters, influencing the concentration of these neurotransmitters in the synaptic cleft [22] [24]. The structural similarity to these endogenous neurotransmitters contributes to the compound's ability to modulate catecholaminergic neurotransmission, although the mechanism differs from direct agonist activity [22] [23].
Dexmethylphenidate hydrochloride, the commonly used salt form of the compound, appears as a white to off-white crystalline powder at room temperature and standard pressure [11] [12]. The pure form of the compound exhibits a well-defined crystalline structure with characteristic morphological features observable under microscopic examination [11]. The physical appearance of dexmethylphenidate remains stable under normal storage conditions, maintaining its white to off-white color and powdery consistency [11] [15].
Dexmethylphenidate hydrochloride demonstrates distinct solubility characteristics in various solvents. It is freely soluble in water and methanol, soluble in alcohol, and slightly soluble in chloroform and acetone [11] [12]. The aqueous solutions of dexmethylphenidate hydrochloride are acidic to litmus, indicating its ability to release protons in solution [11] [15]. The predicted water solubility of dexmethylphenidate is approximately 0.18 g/L according to computational models [16]. The compound has a calculated partition coefficient (logP) of 1.47 using the ALOGPS algorithm and 2.25 using ChemAxon methods, indicating moderate lipophilicity that allows it to cross biological membranes while maintaining sufficient water solubility [16]. The predicted pKa of the strongest basic group is approximately 9.09, reflecting the basicity of the nitrogen atom in the piperidine ring [3].
Dexmethylphenidate hydrochloride exhibits a high melting point of approximately 203°C, indicating strong intermolecular forces in its crystalline structure [13]. The melting point range for high-purity dexmethylphenidate hydrochloride has been reported as 222-223°C in some studies, with literature values citing 222-224°C [17]. Thermal analysis of dexmethylphenidate reveals characteristic endothermic peaks corresponding to its melting transition, which can be observed through differential scanning calorimetry (DSC) [20]. The compound demonstrates good thermal stability below its melting point, maintaining its chemical integrity under normal storage conditions [13] [17].
Dexmethylphenidate hydrochloride forms a specific crystalline structure with characteristic X-ray diffraction patterns [20]. The crystal form exhibits distinctive peaks in X-ray powder diffraction at d-values of 10.543, 8.277, 6.021, 4.329, 4.283, 4.130, 3.681, 3.504, and 2.753, which serve as a fingerprint for identifying the specific crystalline phase [20]. Additional characteristic peaks have been observed at d-values of 5.661, 5.494, 3.948, 3.461, 2.882, and 2.684 [20]. The crystalline structure of dexmethylphenidate hydrochloride can be influenced by the recrystallization conditions, with specific solvent systems and cooling rates affecting the resulting crystal habits [20]. Thermogravimetric analysis indicates that the crystalline form is stable with minimal weight loss until reaching temperatures approaching its melting point [20].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about dexmethylphenidate. The 1H NMR spectrum (400 MHz, DMSO-d6) of dexmethylphenidate hydrochloride shows characteristic signals at δ 9.64 (broad, 1H) and δ 8.97 (broad, 1H) corresponding to the protonated nitrogen in the piperidine ring [17]. The aromatic protons of the phenyl ring appear as a multiplet at δ 7.41-7.26 (5H) [17]. The methine proton adjacent to the carboxyl group shows a doublet at δ 4.18-4.16 (J = 9.2 Hz, 1H), while the methine proton in the piperidine ring appears at δ 3.77-3.75 [17]. The methyl ester protons produce a singlet at δ 3.66 (3H), and the remaining piperidine ring protons appear as multiplets between δ 3.25 and δ 1.25 [17]. These spectral features confirm the structural arrangement and stereochemical configuration of dexmethylphenidate [17].
Mass spectrometry analysis of dexmethylphenidate reveals characteristic fragmentation patterns that aid in its identification and structural elucidation. The molecular ion peak [M+H]+ appears at m/z 234, corresponding to the protonated molecular formula C14H19NO2 [17]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the quantification of dexmethylphenidate in biological matrices, utilizing multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity [18]. The fragmentation pattern includes characteristic product ions that result from the cleavage of specific bonds within the molecule, providing a unique mass spectral fingerprint for dexmethylphenidate [18]. These mass spectrometric methods achieve detection limits in the nanogram per milliliter range, allowing for precise quantification in analytical and bioanalytical applications [18].
Infrared (IR) spectroscopy of dexmethylphenidate reveals characteristic absorption bands that correspond to its functional groups and molecular vibrations. The carbonyl group of the methyl ester produces a strong absorption band in the region of 1730-1750 cm-1, which is a distinctive feature of the spectrum [19]. The aromatic C=C stretching vibrations of the phenyl ring appear as multiple bands in the region of 1450-1600 cm-1 [19]. The C-N stretching vibration of the piperidine ring typically appears in the region of 1200-1350 cm-1 [19]. Additional characteristic bands include C-H stretching vibrations of the methyl group around 2950 cm-1 and aromatic C-H stretching above 3000 cm-1 [19]. These spectral features collectively provide a unique infrared fingerprint that can be used for identification and purity assessment of dexmethylphenidate [19].